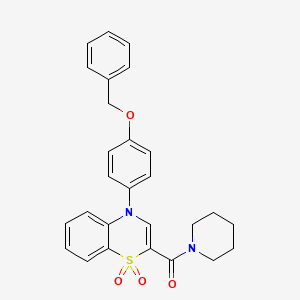

![molecular formula C20H15N3O5 B2866355 5-(4-氧代-4H-色满-2-甲酰胺基)吡唑并[1,5-a]吡啶-3-甲酸乙酯 CAS No. 1396868-19-1](/img/structure/B2866355.png)

5-(4-氧代-4H-色满-2-甲酰胺基)吡唑并[1,5-a]吡啶-3-甲酸乙酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“Ethyl 4-oxo-4H-chromene-2-carboxylate” is a chemical compound with the molecular formula C12H10O4 . It has an average mass of 218.205 Da and a monoisotopic mass of 218.057907 Da . Another related compound is "ethyl 5-hydroxy-4-oxo-4H-chromene-2-carboxylate" .

Synthesis Analysis

There are several methods for synthesizing chromene derivatives. For instance, one method involves the use of FeCl3 and polyvinyl pyrrolidine (PVP) to accelerate the addition of certain compounds to the double bond of another compound, followed by an intramolecular cyclization . Another method involves heating the reaction mixture at 120°C for 5 minutes under microwave irradiation .Molecular Structure Analysis

The molecular structure of these compounds can be analyzed using various spectroscopic techniques. For example, the IR spectrum, 1H NMR, and 13C NMR have been reported for a related compound .Physical And Chemical Properties Analysis

The physical and chemical properties of these compounds can be determined using various analytical techniques. For example, the melting point, IR spectrum, and NMR data can provide valuable information about the properties of these compounds .科学研究应用

Cancer Treatment

Chromene derivatives are known to exhibit significant anticancer properties. The compound may be utilized in the synthesis of molecules that target cancer cells. By interfering with specific pathways or proteins that are overexpressed in cancer cells, these derivatives can induce apoptosis or inhibit cell proliferation .

Antimicrobial Activity

The structural moiety of chromene is associated with antimicrobial activity. This compound could be part of the synthesis of new drugs that combat microbial infections by disrupting the microbial cell wall or inhibiting essential enzymes .

Anti-inflammatory Agents

Chromenes have been explored for their anti-inflammatory effects. They can be used to develop medications that reduce inflammation by inhibiting the synthesis of pro-inflammatory cytokines or other inflammatory mediators.

Neuroprotective Agents

The compound’s ability to cross the blood-brain barrier makes it a potential candidate for the development of neuroprotective drugs. These drugs could help in the treatment of neurodegenerative diseases by protecting neurons from oxidative stress and apoptosis .

Enzyme Inhibition

Some chromene derivatives act as enzyme inhibitors. They can be designed to selectively inhibit enzymes that are involved in disease progression, such as kinases in cancer or enzymes involved in Alzheimer’s disease .

Antiviral Drugs

The chromene nucleus has shown potential in the development of antiviral drugs. These compounds can be synthesized to inhibit viral entry or replication, which is crucial in the treatment of diseases like HIV .

Cardiovascular Agents

Chromene derivatives may possess cardioprotective properties. They could be used to create drugs that protect the heart muscle, reduce arrhythmias, or prevent the oxidation of low-density lipoprotein (LDL) cholesterol .

Antioxidant Applications

Due to their ability to scavenge free radicals, chromene compounds can be developed into powerful antioxidants. These antioxidants can be used to prevent oxidative damage in cells, which is a contributing factor in various chronic diseases .

安全和危害

属性

IUPAC Name |

ethyl 5-[(4-oxochromene-2-carbonyl)amino]pyrazolo[1,5-a]pyridine-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H15N3O5/c1-2-27-20(26)14-11-21-23-8-7-12(9-15(14)23)22-19(25)18-10-16(24)13-5-3-4-6-17(13)28-18/h3-11H,2H2,1H3,(H,22,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGDBAGAIVVVPCW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C2C=C(C=CN2N=C1)NC(=O)C3=CC(=O)C4=CC=CC=C4O3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H15N3O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-Bromopyrazolo[1,5-a]pyridine-4-carbaldehyde](/img/structure/B2866273.png)

![N-(5,5-dioxo-2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-2-(2-fluorophenoxy)acetamide](/img/structure/B2866275.png)

![N-[4-(4-morpholinyl)phenyl]-2-naphthalenesulfonamide](/img/structure/B2866276.png)

![[(1-Cyanocyclopentyl)carbamoyl]methyl 2-phenoxybenzoate](/img/structure/B2866278.png)

![1-[4-(3-Methylphenyl)piperazin-1-yl]prop-2-en-1-one](/img/structure/B2866281.png)

![(E)-N-(3-ethyl-6-fluorobenzo[d]thiazol-2(3H)-ylidene)pivalamide](/img/structure/B2866282.png)

![N-[2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-pyridin-3-ylethyl]-4-methylbenzenesulfonamide](/img/structure/B2866287.png)

![3-(4-methoxyphenyl)-6-(p-tolyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine hydrobromide](/img/structure/B2866288.png)

![N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2866290.png)

![2-propyl-5,6,7,8-tetrahydro-3H-[1]benzothiolo[2,3-d]pyrimidin-4-one](/img/structure/B2866291.png)